molecular formula C7H11Cl3N2 B8106854 (R)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride

(R)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B8106854
M. Wt: 229.5 g/mol
InChI Key: LNWIEMNNGWWHTM-ZJIMSODOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of chloropyridines It is characterized by the presence of a pyridine ring substituted with a chlorine atom and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride typically involves the chlorination of pyridine followed by the introduction of the ethanamine group. One common method involves the reaction of 3-chloropyridine with ®-1-phenylethanamine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

In industrial settings, the production of ®-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride may involve large-scale chlorination processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

®-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chloropyridine: A chlorine derivative of pyridine with similar structural features.

    Piperidine Derivatives: Compounds containing a six-membered ring with one nitrogen atom, often used in medicinal chemistry.

Uniqueness

®-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1R)-1-(6-chloropyridin-3-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWIEMNNGWWHTM-ZJIMSODOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=C(C=C1)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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